4-(1,3,4-Oxadiazol-2-yl)aniline
Overview
Description
4-(1,3,4-Oxadiazol-2-yl)aniline is a heterocyclic compound that features a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, specifically the 1,3,4-oxadiazole isomer, which is known for its diverse biological activities and applications in various scientific fields .
Mechanism of Action
Target of Action
The primary targets of 4-(1,3,4-Oxadiazol-2-yl)aniline are several key proteins, including AKT serine/threonine kinase 1 (AKT1) , SRC proto-oncogene, non-receptor tyrosine kinase (SRC) , and epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell proliferation and survival, making them promising targets for anticancer therapy .
Mode of Action
This compound interacts with its targets by binding to these proteins, potentially with high affinity . This interaction inhibits the activity of these proteins, leading to changes in cellular processes . For instance, it has a robust inhibitory effect against the EGFR wild-type enzyme .
Biochemical Pathways
The compound affects the EGFR pathway, which plays a critical role in governing the cell cycle . By inhibiting EGFR, the compound disrupts this pathway, leading to cell cycle arrest . This disruption can lead to downstream effects such as apoptosis, or programmed cell death .
Result of Action
The compound exhibits significant anticancer activity, as demonstrated by its potent cytotoxicity . It causes cell cycle arrest at G1/G0 and G2 phases, and induces apoptosis . Furthermore, it shows a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
4-(1,3,4-Oxadiazol-2-yl)aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with the epidermal growth factor receptor (EGFR), an enzyme that governs the cell cycle . The nature of these interactions involves the inhibition of EGFR activity, which can lead to significant changes in cellular functions. Additionally, this compound has been shown to interact with other biomolecules, such as antioxidants, demonstrating its versatility in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest at the G1/G0 and G2 phases in cancer cell lines, thereby inhibiting cell proliferation . Furthermore, this compound impacts gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and proteins. It acts as an inhibitor of EGFR, preventing the autophosphorylation of this enzyme and thereby disrupting downstream signaling pathways . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific circumstances, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit EGFR activity and suppress tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to normal tissues and adverse impacts on overall health.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The specific enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which play a crucial role in its biotransformation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific tissues, depending on its interactions with transport proteins . The localization and accumulation of this compound can significantly influence its biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation . Another approach involves the reaction of substituted hydroxy benzophenones with chloro ethyl acetate in the presence of anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key reagents such as phosphorus oxychloride, thionyl chloride, and polyphosphoric acid are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,4-Oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1,3,4-Oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for potential use in drug development, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of dyes, scintillating materials, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,2,5-Oxadiazole: Known for its use in energetic materials.
1,3,4-Oxadiazole Derivatives: Various derivatives with modifications on the oxadiazole ring, exhibiting diverse biological activities.
Uniqueness
4-(1,3,4-Oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKERLKMCAVNWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585493 | |
Record name | 4-(1,3,4-Oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35219-13-7 | |
Record name | 4-(1,3,4-Oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3,4-oxadiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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